![molecular formula C9H5Cl2F3N2 B3163002 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole CAS No. 882977-79-9](/img/structure/B3163002.png)
5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole
Overview
Description
5,6-Dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole (5,6-DCB) is an organic compound with a wide range of applications in scientific research. It is an important intermediate for the production of a variety of pharmaceuticals, agrochemicals, and other compounds. 5,6-DCB is a highly versatile compound, which can be used in many different synthetic pathways. It has been used in a variety of biochemical and physiological studies, and it is a useful tool for studying the effects of different compounds on biological systems.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 results in a decrease in the production of prostaglandins, which can lead to a decrease in inflammation and pain. Additionally, 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole has been shown to inhibit the enzyme aromatase, which is involved in the synthesis of estrogen. Inhibition of aromatase can lead to a decrease in the production of estrogen, which can be beneficial in the treatment of certain cancers.
Biochemical and Physiological Effects
5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzymes cyclooxygenase-2 (COX-2) and aromatase, which are involved in the synthesis of prostaglandins and estrogen, respectively. Inhibition of these enzymes can lead to a decrease in the production of these compounds, which can be beneficial in the treatment of certain diseases. Additionally, 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole has been shown to have anti-inflammatory and analgesic properties, and it has been shown to have a variety of other biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole in lab experiments is that it is a highly versatile compound, which can be used in a variety of synthetic pathways. Additionally, it is a relatively inexpensive compound, which makes it an attractive option for researchers. However, there are some limitations to using 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole in lab experiments. For example, it has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, it has a relatively low melting point, which can make it difficult to work with in some experiments.
Future Directions
There are a variety of potential future directions for research involving 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole. For example, further research could be conducted to better understand the mechanism of action of 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole, as well as to identify new applications for the compound. Additionally, research could be conducted to explore the potential of 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole as a therapeutic agent for the treatment of various diseases. Additionally, further research could be conducted to identify new synthetic pathways for the production of 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole, as well as to explore the potential of 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole as a catalyst in various synthetic pathways. Finally, further research could be conducted to explore the potential of 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole as a tool for studying the effects of different compounds on biological systems.
Scientific Research Applications
5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole has been used in a variety of scientific research applications. It has been used to study the effects of different compounds on biological systems, such as the effects of different drugs on the nervous system. It has also been used to study the effects of different compounds on enzymes and proteins, as well as to study the effects of different compounds on cellular processes. Additionally, 5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole has been used to study the effects of different compounds on gene expression and the regulation of gene expression.
properties
IUPAC Name |
5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3N2/c10-4-1-6-7(2-5(4)11)16-8(15-6)3-9(12,13)14/h1-2H,3H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPSGAGGBLVYRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470061 | |
Record name | 5,6-dichloro-2-(2,2,2-trifluoro-ethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole | |
CAS RN |
882977-79-9 | |
Record name | 5,6-dichloro-2-(2,2,2-trifluoro-ethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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